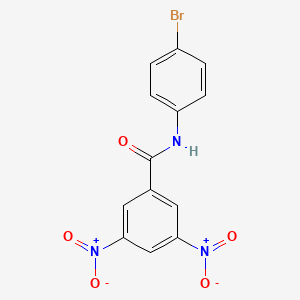

N-(4-bromophenyl)-3,5-dinitrobenzamide

Description

Contextualization within N-Substituted Benzamide (B126) Chemistry and Dinitroaromatic Systems

N-(4-bromophenyl)-3,5-dinitrobenzamide belongs to two significant classes of organic compounds: N-substituted benzamides and dinitroaromatic systems.

N-substituted benzamides are a broad class of compounds derived from benzoic acid, where the hydrogen atom on the amide nitrogen is replaced by a substituent, in this case, a 4-bromophenyl group. wikipedia.org This structural motif is a cornerstone in medicinal chemistry, with numerous derivatives developed as therapeutic agents. nih.govacs.orgnih.govnih.gov Benzamides are investigated for a wide range of pharmacological activities, including their potential as antitumor agents, enzyme inhibitors, and smoothened antagonists. nih.govnih.govnih.gov The versatility of the benzamide scaffold allows for systematic structural modifications to modulate biological activity and physicochemical properties. acs.orgacs.org

Dinitroaromatic systems are characterized by an aromatic ring substituted with two nitro (–NO₂) groups. wikipedia.org The nitro group is strongly electron-withdrawing, which significantly influences the chemical properties of the aromatic ring. nih.govnumberanalytics.com This electron-withdrawing nature makes dinitroaromatic compounds key precursors and intermediates in the synthesis of a wide array of industrial products, including dyes, polymers, pesticides, and pharmaceuticals. nih.goviloencyclopaedia.orgresearchgate.net Their properties also lead to applications in explosives, such as 2,4,6-trinitrotoluene (B92697) (TNT). nih.goviloencyclopaedia.org The presence of nitro groups makes these compounds resistant to oxidative degradation but facilitates nucleophilic aromatic substitution. wikipedia.orgnih.gov

Rationale for Comprehensive Investigation of this compound

The scientific interest in this compound stems from its unique combination of structural features, which makes it a valuable model for studies in crystal engineering and supramolecular chemistry. The rationale for its investigation can be broken down into several key aspects:

Supramolecular Interactions: The molecule contains functional groups capable of forming specific and directional intermolecular interactions. The amide group provides a hydrogen bond donor (N-H) and acceptor (C=O), while the nitro groups act as hydrogen bond acceptors. nih.govvulcanchem.com These features lead to the formation of robust hydrogen-bonded networks, which are fundamental in the design of crystalline materials. nih.gov

π–π Stacking: The presence of two aromatic rings, one of which is electron-poor due to the dinitro substitution, facilitates stabilizing π–π stacking interactions in the solid state. nih.govvulcanchem.com The study of these interactions is crucial for understanding crystal packing and for the design of materials with specific electronic or optical properties.

Structural Elucidation: Detailed crystallographic analysis provides precise data on bond lengths, bond angles, and torsion angles, contributing to the fundamental understanding of how substituents (like bromine and nitro groups) influence molecular conformation and crystal packing. nih.gov

Foundation for Further Research: While this specific compound is primarily studied for its structural properties, the broader class of N-substituted benzamides is known for its biological activity. nih.govingentaconnect.com Detailed characterization of this molecule provides a basis for the synthesis and investigation of related compounds that might possess desirable pharmacological properties.

Historical Development and Significance of Related Structural Motifs

The structural motifs present in this compound—the benzamide core and the nitroaromatic system—have a rich history in chemical science.

The benzamide structure is a fundamental component in organic and medicinal chemistry. wikipedia.org Since the late 19th and early 20th centuries, chemists have been synthesizing and exploring derivatives of benzoic acid and its amide. The discovery of the biological activities of substituted benzamides led to their development as pharmaceuticals. For instance, the procainamide (B1213733) molecule, an amide derivative, was developed as an antiarrhythmic agent. In subsequent decades, the benzamide scaffold was incorporated into a vast number of drugs with diverse applications. acs.orgnih.govnih.gov

Nitroaromatic compounds have been significant since the dawn of the synthetic chemical industry in the 19th century. nih.gov One of the earliest important nitroaromatic compounds was picric acid (2,4,6-trinitrophenol), first prepared in 1771 and initially used as a yellow dye. nih.gov Its explosive properties were later recognized, making it one of the first high explosives used in military applications. nih.gov The synthesis of nitrobenzene (B124822) and its subsequent reduction to aniline (B41778) became a cornerstone of the synthetic dye industry. numberanalytics.comiloencyclopaedia.org Later, compounds like 2,4,6-trinitrotoluene (TNT) were developed, offering greater chemical stability and safety, and becoming the standard military explosive. nih.goviloencyclopaedia.org Beyond explosives and dyes, nitroaromatics became indispensable as intermediates for producing amines, which are building blocks for pharmaceuticals, pesticides, and polymers. nih.govnumberanalytics.com

Interactive Data Tables

Physicochemical and Crystallographic Properties

This table summarizes the key structural and crystallographic data for this compound. nih.gov

| Property | Value |

| Molecular Formula | C₁₃H₈BrN₃O₅ |

| Molecular Weight ( g/mol ) | 366.13 |

| Crystal System | Monoclinic |

| a (Å) | 7.1273 (2) |

| b (Å) | 26.6676 (7) |

| c (Å) | 7.5428 (2) |

| β (°) | 101.652 (2) |

| Volume (ų) | 1404.10 (7) |

| Z (molecules per cell) | 4 |

| Dihedral Angle (rings) | 5.9 (1)° |

Synthetic Reaction Overview

The typical laboratory synthesis of this compound involves a nucleophilic acyl substitution reaction. nih.govvulcanchem.com

| Reactant 1 | Reactant 2 | Solvent | Base/Catalyst | Product Yield |

| 4-Bromoaniline (B143363) | 3,5-Dinitrobenzoyl chloride | Dichloromethane (B109758) | Triethylamine (B128534) | ~60-70% |

Structure

3D Structure

Properties

Molecular Formula |

C13H8BrN3O5 |

|---|---|

Molecular Weight |

366.12 g/mol |

IUPAC Name |

N-(4-bromophenyl)-3,5-dinitrobenzamide |

InChI |

InChI=1S/C13H8BrN3O5/c14-9-1-3-10(4-2-9)15-13(18)8-5-11(16(19)20)7-12(6-8)17(21)22/h1-7H,(H,15,18) |

InChI Key |

CQCPYARFOSCAGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Br |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation for N 4 Bromophenyl 3,5 Dinitrobenzamide

Established Synthetic Routes and Reaction Conditions

The principal and most direct method for synthesizing N-(4-bromophenyl)-3,5-dinitrobenzamide is the acylation of 4-bromoaniline (B143363) with 3,5-dinitrobenzoyl chloride. This reaction is a classic example of amide bond formation, where the nucleophilic amine attacks the electrophilic acyl chloride.

The reaction is typically conducted in the presence of a base, such as pyridine or triethylamine (B128534). The base serves a crucial role in neutralizing the hydrogen chloride (HCl) gas that is generated as a byproduct of the reaction. The removal of HCl is essential as it drives the reaction to completion by Le Châtelier's principle and prevents the protonation of the unreacted 4-bromoaniline, which would render it non-nucleophilic. The choice of solvent can vary, with aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (THF) being common.

Table 1: Typical Reaction Parameters

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | 3,5-Dinitrobenzoyl Chloride, 4-Bromoaniline | Acyl donor and nucleophile |

| Base | Pyridine or Triethylamine | HCl scavenger |

| Solvent | Dichloromethane (DCM), THF | Provides a medium for the reaction |

| Temperature | 0 °C to room temperature | Controls reaction rate |

The formation of this compound proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comyoutube.comlibretexts.org This is a two-step addition-elimination process. masterorganicchemistry.com

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of 4-bromoaniline (the nucleophile) attacking the electrophilic carbonyl carbon of 3,5-dinitrobenzoyl chloride. This attack breaks the pi (π) bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate. youtube.comlibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and quickly collapses. youtube.com The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being a good leaving group, is expelled. The final step involves the deprotonation of the nitrogen atom by the base present in the reaction mixture, resulting in the formation of the stable amide product, this compound, and a protonated base (e.g., pyridinium chloride).

While specific optimization studies for the synthesis of this compound are not extensively detailed in general literature, the yield of the reaction can be maximized by carefully controlling several key parameters based on established principles of organic synthesis.

Stoichiometry: Using a slight excess of the acyl chloride can ensure the complete consumption of the more valuable aniline (B41778). However, this can complicate purification. Alternatively, using the reactants in a 1:1 molar ratio is common.

Temperature: The reaction is often started at a lower temperature (e.g., 0 °C) to moderate the initial exothermic reaction, particularly during the addition of the acyl chloride, and then allowed to warm to room temperature to ensure completion.

Base and Solvent: The choice of base and solvent can influence the reaction rate and ease of product isolation. Pyridine can sometimes act as both a base and a solvent. Aprotic solvents are preferred to avoid side reactions with the highly reactive acyl chloride.

Purity of Reactants: The purity of the starting materials, 3,5-dinitrobenzoyl chloride and 4-bromoaniline, is critical for achieving a high yield of the final product and simplifying purification.

Table 2: Factors for Yield Optimization

| Factor | Consideration | Rationale |

|---|---|---|

| Reactant Purity | High purity | Prevents side reactions and simplifies purification. |

| Reaction Temperature | Low initial temperature | Controls exothermic reaction and minimizes byproduct formation. |

| Choice of Base | Non-nucleophilic, pKa | Must be strong enough to neutralize HCl but not reactive with the acyl chloride. |

| Reaction Time | Monitored (e.g., by TLC) | Ensures the reaction proceeds to completion without degradation. |

Precursor Synthesis and Reactivity Profiles

3,5-Dinitrobenzoyl chloride is the acylating agent in this synthesis. It is a highly reactive derivative of carboxylic acid due to the presence of the electron-withdrawing nitro groups and the chloride atom.

Synthesis: This precursor is typically prepared from 3,5-dinitrobenzoic acid. The conversion is achieved by reacting the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride.

Reactivity: The carbonyl carbon of 3,5-dinitrobenzoyl chloride is highly electrophilic. This is due to the inductive effect of the electronegative chlorine and oxygen atoms, as well as the strong electron-withdrawing resonance effect of the two nitro groups on the benzene (B151609) ring. This enhanced electrophilicity makes it highly susceptible to attack by nucleophiles like 4-bromoaniline.

4-Bromoaniline serves as the nucleophile in the amidation reaction. Its nucleophilicity is derived from the lone pair of electrons on the amino group's nitrogen atom.

Synthesis: Direct bromination of aniline is difficult to control and often leads to the formation of 2,4,6-tribromoaniline because the amino group is a powerful activating group. doubtnut.combrainly.in To synthesize 4-bromoaniline selectively, a three-step process is commonly employed: doubtnut.combrainly.inaskfilo.com

Protection: The amino group of aniline is first protected by reacting it with acetic anhydride to form acetanilide. doubtnut.comaskfilo.com This converts the highly activating -NH₂ group into the moderately activating -NHCOCH₃ group, which reduces the reactivity of the benzene ring.

Bromination: The acetanilide is then brominated using bromine in acetic acid. brainly.in The steric bulk of the acetamido group directs the substitution primarily to the para position, yielding 4-bromoacetanilide.

Deprotection: The acetyl group is removed by acid or base-catalyzed hydrolysis to yield the final product, 4-bromoaniline. doubtnut.comaskfilo.com

Nucleophilic Properties: The amino group (-NH₂) in 4-bromoaniline is an electron-donating group, which makes the nitrogen atom a potent nucleophile. Although the bromine atom is an electron-withdrawing group via induction, the lone pair on the nitrogen is readily available to attack electrophiles like the carbonyl carbon of 3,5-dinitrobenzoyl chloride.

Purification Techniques and Crystallization Protocols

After the reaction is complete, the crude this compound must be purified to remove unreacted starting materials, the base, and its salt.

A typical purification workup involves:

Washing: The reaction mixture is often diluted with an organic solvent and washed sequentially with a dilute acid (like HCl) to remove any remaining base and unreacted aniline, followed by a wash with a dilute base (like NaHCO₃) to remove any unreacted 3,5-dinitrobenzoic acid (if present from hydrolysis of the acyl chloride), and finally with water or brine.

Drying and Evaporation: The organic layer containing the product is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Crystallization: The final and most crucial step for obtaining a pure product is recrystallization. The crude solid is dissolved in a minimum amount of a hot solvent, and the solution is allowed to cool slowly. The desired compound will crystallize out, leaving impurities dissolved in the solvent. The choice of solvent is critical; suitable solvents for similar aromatic amides include ethanol, isopropanol, or mixtures like ethanol-water. researchgate.net The pure crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| 3,5-Dinitrobenzoyl chloride |

| 4-Bromoaniline |

| 3,5-Dinitrobenzoic acid |

| Aniline |

| Acetanilide |

| 4-Bromoacetanilide |

| 2,4,6-Tribromoaniline |

| Thionyl chloride |

| Phosphorus pentachloride |

| Pyridine |

| Triethylamine |

| Dichloromethane |

| Tetrahydrofuran |

| Hydrogen chloride |

| Sulfur dioxide |

| Acetic anhydride |

| Bromine |

Recrystallization from Organic Solvents

Recrystallization is a fundamental technique for purifying solid organic compounds. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, whereupon the desired compound crystallizes out, leaving the impurities dissolved in the solvent.

In the synthesis of this compound, a common procedure involves the reaction of 4-bromoaniline with 3,5-dinitrobenzoyl chloride in the presence of a base like triethylamine and a solvent such as dichloromethane. iucr.org Following the reaction, the crude product precipitates as a powder. This precipitate is then subjected to recrystallization to obtain the purified compound.

A specific method for the purification of this compound involves recrystallization from ethyl acetate. iucr.org The crude product is dissolved in hot ethyl acetate, and as the solution cools, pure crystals of this compound are formed. iucr.org The product is typically washed to remove any residual soluble impurities. iucr.org

Table 1: Recrystallization Parameters for this compound

| Parameter | Value |

|---|---|

| Starting Material | Crude this compound |

| Solvent | Ethyl Acetate |

| Process | The crude product is dissolved in hot solvent and allowed to cool, leading to the formation of crystals. |

Advanced Purification Methods (e.g., Chromatography for Analogues)

For analogues of this compound, or in cases where recrystallization does not yield a product of sufficient purity, more advanced purification techniques such as column chromatography may be employed. Column chromatography is a versatile method that separates compounds based on their differential adsorption onto a stationary phase.

In the synthesis of related dinitrobenzamide derivatives, column chromatography has been successfully utilized. For instance, in the preparation of certain chloro(aryl)methyl(2-methyl-4-oxaquinazolin-3(4H)-yl)-3,5-dinitrobenzamide derivatives, if the product is obtained as an oil or if recrystallization is ineffective, purification is achieved by column chromatography. sapub.org This typically involves using silica gel as the stationary phase and a mixture of ethanol and water as the eluent. sapub.org

Another example is the purification of oily products of related compounds using silica gel column chromatography with a mixture of ethanol and benzene as the eluent. Flash column chromatography is another advanced and faster version of this technique that can be applied.

Table 2: Exemplary Chromatographic Conditions for Purification of Dinitrobenzamide Analogues

| Parameter | Description |

|---|---|

| Technique | Column Chromatography |

| Stationary Phase | Silica Gel |

| Mobile Phase (Eluent) | Mixture of Ethanol and Water or Ethanol and Benzene |

These advanced methods offer a higher degree of separation and are particularly useful for removing impurities with similar solubility characteristics to the target compound, which can be challenging to remove by recrystallization alone.

Crystallographic Analysis and Solid State Structural Characterization of N 4 Bromophenyl 3,5 Dinitrobenzamide

Single Crystal X-ray Diffraction Methodology

The determination of the crystal structure was achieved through a standard crystallographic workflow, encompassing crystal growth, data collection, and structure refinement.

Single crystals of N-(4-bromophenyl)-3,5-dinitrobenzamide suitable for X-ray diffraction were obtained through a synthesis and subsequent recrystallization process. nih.gov The synthesis involved the reaction of 4-bromoaniline (B143363) with 3,5-dinitrobenzoyl chloride in dichloromethane (B109758), using triethylamine (B128534) as a catalyst. nih.gov The resulting crude product, a colorless powder, was purified by washing with water and dichloromethane. nih.gov Diffraction-quality crystals were then grown by recrystallization from ethyl acetate. nih.gov

X-ray diffraction data for the single crystal were collected at a temperature of 296 K. nih.gov A Bruker APEXII CCD diffractometer equipped with a fine-focus sealed tube was used as the radiation source, generating Mo Kα radiation (λ = 0.71073 Å). nih.gov

Below is a summary of the crystal data and data collection parameters. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₃H₈BrN₃O₅ |

| Formula Weight (Mᵣ) | 366.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.1273 (2) |

| b (Å) | 26.6676 (7) |

| c (Å) | 7.5428 (2) |

| β (°) | 101.652 (2) |

| Volume (V) (ų) | 1404.10 (7) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Diffractometer | Bruker APEXII CCD |

| Independent Reflections | 2476 |

The collected diffraction data were processed for structure solution and refinement. The refinement of the crystal structure was performed on F². nih.gov The positions of secondary atoms were determined from a difference Fourier map, and a full least-squares matrix was used in the refinement process. nih.gov Standard software packages are typically employed for these procedures, such as SADABS for absorption correction and the SHELXS and SHELXL programs for structure solution and refinement. nih.gov

Molecular Geometry and Conformation in the Crystalline State

In the crystalline state, the molecule of this compound adopts a specific, slightly twisted conformation.

The molecule is not perfectly planar. nih.gov There is a slight twist between the two aromatic rings, the 4-bromophenyl group and the 3,5-dinitrophenyl group. nih.gov The dihedral angle between the mean planes of these two benzene (B151609) rings is 5.9 (1)°. nih.gov

| Torsion / Dihedral Angle | Value (°) |

| Dihedral angle between benzene rings | 5.9 (1) |

| Torsion angle of first nitro group vs. ring | 3.3 (2) |

| Torsion angle of second nitro group vs. ring | 4.6 (2) |

Bond Lengths and Angles Analysis and Comparison with Standard Geometries

The molecular geometry of this compound was established through single-crystal X-ray diffraction. The analysis of bond lengths and angles provides insight into the electronic and steric properties of the molecule. The observed values are generally within the expected ranges for similar organic compounds and show good agreement with standard geometries.

The amide linkage, which is central to the molecule's structure, displays characteristic bond lengths. The C=O double bond (C1—O1) and the C—N amide bond (C1—N1) are crucial in determining the planarity and rotational barrier of the amide group. The phenyl rings exhibit typical aromatic C—C bond lengths, with slight variations attributable to the electronic effects of the substituents. The C—Br bond length and the bond lengths within the nitro groups (N—O) are consistent with values reported for other brominated and nitrated aromatic systems.

A selection of key bond lengths and angles is presented below. These experimental values are compared with standard values derived from extensive surveys of molecular structures.

Interactive Table: Selected Bond Lengths (Å) for this compound

| Bond | Experimental Length (Å) | Standard Length (Å) |

| Br1—C11 | 1.905 (3) | 1.90 |

| O1—C1 | 1.226 (3) | 1.23 |

| N1—C1 | 1.353 (4) | 1.35 |

| N1—C8 | 1.417 (4) | 1.43 |

| N2—C4 | 1.474 (4) | 1.47 |

| N3—C6 | 1.478 (4) | 1.47 |

| C2—C1 | 1.503 (4) | 1.51 |

| C8—C9 | 1.383 (4) | 1.39 |

| C8—C13 | 1.385 (4) | 1.39 |

Interactive Table: Selected Bond Angles (°) for this compound

| Angle | Experimental Angle (°) | Standard Angle (°) |

| O1—C1—N1 | 123.0 (3) | 123 |

| O1—C1—C2 | 120.3 (3) | 120 |

| N1—C1—C2 | 116.7 (3) | 116 |

| C1—N1—C8 | 126.9 (2) | 125 |

| C9—C8—N1 | 121.3 (3) | 120 |

| C13—C8—N1 | 118.6 (3) | 120 |

| C12—C11—Br1 | 119.5 (2) | 120 |

| O2—N2—O3 | 123.7 (3) | 124 |

| O4—N3—O5 | 123.8 (3) | 124 |

The data indicates a slight twist in the molecule, with the dihedral angle between the two benzene rings being 5.9 (1)°. rossangel.com Both nitro groups are also slightly twisted out of the plane of their attached benzene ring. rossangel.com These deviations from complete planarity are common in benzanilide (B160483) derivatives and are a result of balancing steric hindrance and electronic conjugation.

Supramolecular Architecture and Intermolecular Interactions

The crystal packing of this compound is not determined by its molecular structure alone but by a cooperative interplay of various intermolecular interactions that build a stable three-dimensional lattice.

Characterization of N—H···O Hydrogen Bonding Networks

The most significant intermolecular interaction governing the crystal packing is the classical N—H···O hydrogen bond. rossangel.com In the crystal structure, the amide hydrogen (H1N) acts as a hydrogen-bond donor, while the carbonyl oxygen (O1) of a neighboring molecule acts as the acceptor. rossangel.com This interaction, denoted as N1—H1N···O1, links the molecules into one-dimensional chains that propagate along the crystallographic direction. rossangel.com The formation of these robust hydrogen-bonded chains is a primary organizing motif in the supramolecular assembly. The geometric parameters of this hydrogen bond are detailed in the table below, confirming its strength and directionality.

Interactive Table: Hydrogen Bond Geometry (Å, °)

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Symmetry Code |

| N1—H1N···O1 | 0.93 (3) | 1.93 (3) | 2.818 (3) | 159 (3) | (i) x+1/2, -y+1/2, z+1/2 |

D = Donor atom; A = Acceptor atom

Crystal Packing and Unit Cell Parameters

The compound this compound crystallizes in the monoclinic system with the space group P 2₁/n. rossangel.com This centrosymmetric space group is common for organic molecules. The asymmetric unit contains one molecule, and there are four molecules (Z = 4) within the unit cell. rossangel.com The lattice parameters, determined at a temperature of 296 K, define the dimensions and shape of the unit cell.

Interactive Table: Crystal Data and Unit Cell Parameters

| Parameter | Value |

| Empirical Formula | C₁₃H₈BrN₃O₅ |

| Formula Weight (Mᵣ) | 366.13 |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 7.1273 (2) |

| b (Å) | 26.6676 (7) |

| c (Å) | 7.5428 (2) |

| β (°) | 101.652 (2) |

| Volume (V) (ų) | 1404.10 (7) |

| Z | 4 |

| Dx (Mg m⁻³) | 1.732 |

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Contributions

Two-Dimensional Fingerprint Plots

Two-dimensional (2D) fingerprint plots are derived from the Hirshfeld surface and provide a graphical representation of all intermolecular interactions in a crystal. crystalexplorer.net These plots are generated by plotting the distance from any point on the Hirshfeld surface to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). semanticscholar.org The resulting plot is a color-coded map where the color intensity indicates the relative frequency of occurrence of each (dᵢ, dₑ) pair. crystalexplorer.net

Key features anticipated in the fingerprint plot for this compound include:

N—H⋯O Hydrogen Bonds: These strong, directional interactions would appear as distinct, sharp "spikes" in the plot at relatively short dᵢ and dₑ values. The specific region corresponding to O···H/H···O contacts would be prominent.

π–π Stacking: Interactions between the aromatic rings of adjacent molecules would be visible in the C···C and C···H contact regions of the plot, typically appearing as characteristic "wing-like" features. crystalexplorer.net

Each type of interaction occupies a characteristic region of the 2D plot, allowing for a qualitative and quantitative assessment of the molecular environment in the solid state.

Quantification of Specific Intermolecular Contacts

While a published quantitative analysis of the intermolecular contacts for this compound is not available, the analysis would yield a summary similar to the one presented in the table below. The table lists the expected contact types for this molecule. The percentages represent the portion of the total Hirshfeld surface area corresponding to each interaction type. For instance, in related structures containing nitro groups and hydrogen bond donors, O···H contacts often represent a significant percentage of the interactions. nih.govresearchgate.net Similarly, due to the abundance of hydrogen atoms on the molecular surface, H···H contacts typically make a substantial contribution. researchgate.net

The precise quantification allows for a detailed comparison of the packing forces in different crystalline solids and provides insight into the roles of various functional groups in directing the supramolecular assembly.

Table 1: Anticipated Intermolecular Contacts for this compound and Their Percentage Contribution to the Hirshfeld Surface.

| Intermolecular Contact Type | Percentage Contribution (%) |

| O···H / H···O | Data not available |

| H···H | Data not available |

| C···H / H···C | Data not available |

| Br···H / H···Br | Data not available |

| C···C | Data not available |

| N···H / H···N | Data not available |

| Br···C / C···Br | Data not available |

| O···C / C···O | Data not available |

| Other | Data not available |

| Total | 100 |

Advanced Spectroscopic Characterization and Vibrational Analysis

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique utilized to determine the mass-to-charge ratio (m/z) of ions, providing critical information about the molecular weight and structure of a compound. In the analysis of N-(4-bromophenyl)-3,5-dinitrobenzamide, mass spectrometry, particularly when coupled with high-resolution capabilities, offers deep insights into its fragmentation pathways, aiding in the confirmation of its chemical structure.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent molecule and its fragments. For a compound with the complexity of this compound, HRMS is instrumental in distinguishing between ions of the same nominal mass but different elemental formulas.

The precise mass of the molecular ion can be calculated and compared with the experimentally determined value to confirm the compound's identity. The isotopic pattern, particularly due to the presence of bromine (with its characteristic ~1:1 ratio of 79Br and 81Br isotopes), serves as a definitive marker for the presence of a single bromine atom in the molecule and its fragments.

Upon ionization in the mass spectrometer, the molecular ion of this compound undergoes a series of fragmentation events, leading to the formation of various daughter ions. The fragmentation pattern is dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments. Aromatic amides, such as the subject compound, typically exhibit characteristic cleavage of the amide bond. nih.govrsc.org

The primary fragmentation pathways for this compound are proposed based on the established fragmentation behavior of aromatic amides, nitro compounds, and halogenated aromatic compounds. nih.govyoutube.com The most common cleavage occurs at the amide linkage (N-CO bond), which is a characteristic fragmentation pattern for amides. nih.govrsc.org This cleavage can result in the formation of a stable 3,5-dinitrobenzoyl cation. Subsequent fragmentations may involve the loss of the nitro groups (NO₂).

A proposed fragmentation pathway is detailed below:

Initial Amide Bond Cleavage: The most favorable initial fragmentation is the cleavage of the C-N amide bond, leading to the formation of the 3,5-dinitrobenzoyl cation and a 4-bromoaniline (B143363) radical cation, or vice versa. Given the stability of the acylium ion, the formation of the 3,5-dinitrobenzoyl cation is a prominent pathway.

Loss of Nitro Groups: The fragments containing the dinitrobenzene moiety can undergo sequential loss of the nitro groups. This can occur through the elimination of a neutral NO₂ molecule or through more complex rearrangements.

Cleavage of the Bromophenyl Moiety: Fragments containing the 4-bromophenyl group can exhibit cleavage of the C-Br bond. The isotopic signature of bromine would be absent in fragments that have lost the bromine atom.

The following interactive table outlines the proposed major fragments, their calculated exact masses, and the corresponding neutral losses from the molecular ion.

| Fragment Ion | Proposed Structure | m/z (Calculated Monoisotopic) | Neutral Loss |

| [C₁₃H₈BrN₃O₅]⁺ | Molecular Ion | 380.9698 | - |

| [C₇H₃N₂O₅]⁺ | 3,5-dinitrobenzoyl cation | 211.0042 | C₆H₅BrN |

| [C₆H₅BrN]⁺ | 4-bromoaniline cation | 171.9609 | C₇H₃N₂O₅ |

| [C₇H₃NO₃]⁺ | Subsequent to [C₇H₃N₂O₅]⁺ | 165.0086 | NO₂ |

| [C₆H₄Br]⁺ | Bromophenyl cation | 154.9500 | CONH(C₆H₄) |

Computational Chemistry and Theoretical Investigations of N 4 Bromophenyl 3,5 Dinitrobenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the molecular properties of compounds. irjweb.com For N-(4-bromophenyl)-3,5-dinitrobenzamide, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with a suitable basis set like 6-311++G(d,p), are employed to determine its structural and electronic characteristics. irjweb.com

Geometry Optimization and Electronic Structure Analysis

The initial step in the computational analysis involves the geometry optimization of the this compound molecule. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. The optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for a Similar Structure (N-(4-Bromophenyl)-4-nitrobenzamide) (Note: This data is for a mono-nitro analog and serves as an illustrative example.)

| Parameter | Predicted Value (DFT/B3LYP) |

| C=O Bond Length | ~1.23 Å |

| C-N (Amide) Bond Length | ~1.36 Å |

| C-Br Bond Length | ~1.91 Å |

| N-O (Nitro) Bond Length | ~1.23 Å |

| C-N-C (Amide) Bond Angle | ~125° |

| O-N-O (Nitro) Bond Angle | ~124° |

The electronic structure analysis reveals the distribution of electron density throughout the molecule. The electronegative oxygen and nitrogen atoms of the nitro groups, along with the bromine atom, lead to a significant polarization of the molecule. This charge distribution is critical in understanding the molecule's reactivity and intermolecular interactions.

Vibrational Frequency Calculations and Comparison with Experimental Data

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. These calculations help in the assignment of the vibrational modes of the functional groups present in this compound. Each calculated frequency corresponds to a specific molecular motion, such as stretching, bending, or wagging of bonds.

For aromatic compounds containing nitro groups, characteristic vibrational modes are expected. For instance, the symmetric and asymmetric stretching vibrations of the NO2 groups typically appear in the regions of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively. The C=O stretching of the amide group is expected around 1650-1680 cm⁻¹. researchgate.net The C-Br stretching vibration is generally observed at lower frequencies.

A comparison of the calculated vibrational frequencies with experimental data, when available, allows for a detailed and accurate assignment of the spectral bands. For the related compound N-(4-Bromophenyl)-4-nitrobenzamide, a comparative study of calculated and experimental spectra has been conducted, showing good agreement. researchgate.net This suggests that DFT calculations can reliably predict the vibrational spectrum of the title compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Spatial Distribution

The HOMO represents the ability of a molecule to donate an electron, and its energy is related to the ionization potential. The LUMO, on the other hand, signifies the ability of a molecule to accept an electron, and its energy is related to the electron affinity. The spatial distribution of these orbitals indicates the regions in the molecule that are most likely to be involved in electron donation and acceptance.

For this compound, the HOMO is expected to be localized primarily on the bromophenyl ring, which is relatively more electron-rich compared to the dinitrobenzoyl moiety. Conversely, the LUMO is anticipated to be distributed over the dinitrobenzoyl ring, particularly around the electron-withdrawing nitro groups. This distribution suggests that the bromophenyl part acts as the primary electron donor, while the dinitrobenzoyl part is the electron acceptor.

Energy Gap and its Implications for Reactivity and Stability

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining the molecule's chemical reactivity and stability. mdpi.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates higher reactivity and lower stability. mdpi.com

The presence of two strongly electron-withdrawing nitro groups in this compound is expected to significantly lower the LUMO energy level. This would likely result in a relatively small HOMO-LUMO gap, suggesting that the molecule is chemically reactive. A smaller HOMO-LUMO gap is also associated with increased polarizability and potential for intramolecular charge transfer. irjweb.com

Table 2: Predicted FMO Properties for a Similar Structure (N-(4-Bromophenyl)-4-nitrobenzamide) (Note: This data is for a mono-nitro analog and serves as an illustrative example.)

| Parameter | Predicted Value (eV) |

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -2.8 |

| HOMO-LUMO Gap (ΔE) | ~ 3.7 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different electrostatic potential values, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

For this compound, the MEP map is expected to show highly negative potential regions around the oxygen atoms of the carbonyl and nitro groups. These areas are susceptible to electrophilic attack. In contrast, the regions around the hydrogen atoms of the aromatic rings and the amide N-H group are expected to exhibit positive potential, making them sites for nucleophilic attack.

In a study of N-(4-Bromophenyl)-4-nitrobenzamide, the MEP analysis revealed that the electronegative regions are concentrated near the C=O and NO2 groups, indicating these as the primary sites for electrophilic interaction. chemrxiv.org A similar pattern is anticipated for the dinitro analog, with even more pronounced negative potentials due to the presence of the second nitro group. The MEP map provides a clear visual representation of the molecule's reactivity hotspots. wolfram.com

Identification of Electropositive and Electronegative Regions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and identifying its electrophilic and nucleophilic sites. The MEP map for this compound illustrates distinct regions of positive and negative electrostatic potential.

The negative potential regions, typically colored in shades of red and yellow, are concentrated around the most electronegative atoms. In this molecule, the oxygen atoms of the two nitro groups (O1, O2, O3, O4) and the carbonyl group (O5) exhibit the most intense negative potential. This indicates that these areas are rich in electrons and are the most probable sites for electrophilic attack.

Conversely, the electropositive regions, represented by blue colors, are localized around the hydrogen atoms. The most significant positive potential is found on the hydrogen atom of the amide group (N-H), identifying it as the primary site susceptible to nucleophilic attack.

Prediction of Reactive Sites for Nucleophilic and Electrophilic Attack

The MEP analysis directly predicts the molecule's reactive behavior. The distribution of electrostatic potential highlights the specific atoms involved in potential interactions.

Sites for Nucleophilic Attack: The regions of positive potential (blue) on the MEP surface indicate electron-deficient areas that are attractive to nucleophiles. For this compound, the hydrogen atom of the amide linkage is the most significant site for nucleophilic attack.

Sites for Electrophilic Attack: The negative potential zones (red) are electron-rich and thus prone to attack by electrophiles. The oxygen atoms of the carbonyl and nitro groups are the most prominent electronegative centers, making them the primary targets for electrophilic interactions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular charge transfer, electron delocalization, and hyperconjugative interactions that contribute to molecular stability. This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions quantifies the extent of delocalization.

For this compound, significant delocalization occurs through π→π* and n→π* transitions. The most substantial contributions to the molecule's stability arise from interactions involving the lone pairs (n) of the oxygen and nitrogen atoms and the π anti-bonding orbitals (π*) of the benzene (B151609) rings and nitro groups. These interactions indicate a transfer of electron density from the lone-pair orbitals to the anti-bonding orbitals, which stabilizes the molecule.

Table 1: Selected NBO Second-Order Perturbation Energies E(2) for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) O1 | π* (N1-O2) | 36.45 |

| LP (2) O2 | π* (N1-O1) | 69.11 |

| LP (1) O3 | π* (N2-O4) | 37.00 |

| LP (2) O4 | π* (N2-O3) | 67.43 |

| π (C8-C9) | π* (C10-C11) | 20.34 |

Note: This table presents a selection of significant interactions. LP denotes a lone pair orbital.

Global Reactivity Descriptors (e.g., chemical hardness, softness, electrophilicity index)

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting the chemical reactivity and stability of a molecule. The HOMO-LUMO energy gap is a key indicator; a smaller gap suggests higher reactivity, as less energy is required to excite an electron.

For this compound, the HOMO is primarily located on the bromophenyl moiety, while the LUMO is distributed across the dinitrobenzamide portion. This spatial separation indicates a charge transfer character upon electronic excitation. The calculated energy gap is approximately 4.316 eV, suggesting good stability.

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud deformation.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Table 2: Calculated Global Reactivity Descriptors for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -7.593 |

| LUMO Energy | -3.277 |

| Energy Gap (ΔE) | 4.316 |

| Ionization Potential (I) | 7.593 |

| Electron Affinity (A) | 3.277 |

| Chemical Hardness (η) | 2.158 |

| Chemical Softness (S) | 0.463 |

| Electronegativity (χ) | 5.435 |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bond Characterization and Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density topology to characterize chemical bonds and non-covalent interactions. This analysis is based on identifying bond critical points (BCPs), where the electron density is a minimum along the bond path but a maximum in the perpendicular directions.

The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the chemical bonds.

Covalent Bonds: Characterized by a high value of ρ(r) and a negative Laplacian (∇²ρ(r) < 0), indicating a concentration of electron density.

Closed-Shell Interactions (e.g., hydrogen bonds, van der Waals forces): Characterized by low ρ(r) values and a positive Laplacian (∇²ρ(r) > 0), indicating electron density depletion.

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies

Reactivity of the Benzamide (B126) Moiety

The amide bond is a cornerstone of the molecule's structure, and its reactivity is of central importance.

Amide bonds are generally stable, yet they can undergo hydrolysis under acidic or basic conditions. The stability of the amide bond in N-(4-bromophenyl)-3,5-dinitrobenzamide is influenced by the electronic effects of the attached aromatic rings. The dinitrobenzoyl group, being strongly electron-withdrawing, can affect the electron density around the carbonyl carbon, potentially influencing its susceptibility to nucleophilic attack by water or hydroxide (B78521) ions.

The mechanism of amide bond cleavage typically proceeds through a nucleophilic acyl substitution pathway. Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by a water molecule. In basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield the carboxylate and the amine. In acidic environments, the cleavage of the amide crosslinking can occur through the protonation of the carboxylic acid group.

The nitrogen atom of the amide group in this compound possesses a lone pair of electrons, making it potentially nucleophilic. However, the delocalization of this lone pair into the adjacent carbonyl group and the electron-withdrawing nature of the dinitrobenzoyl group diminish its nucleophilicity. Despite this, N-alkylation or N-acylation reactions could potentially occur under specific conditions, such as in the presence of a strong base to deprotonate the amide nitrogen, thereby increasing its nucleophilicity for reaction with alkyl or acyl halides.

Reactivity of the Dinitroaromatic Ring

The two nitro groups on the benzoyl portion of the molecule are powerful electron-withdrawing groups, which profoundly influences the reactivity of this aromatic ring.

The presence of strong electron-withdrawing groups, such as nitro groups, positioned meta to each other on the benzoyl ring, significantly activates the ring for nucleophilic aromatic substitution (SNA r) reactions. wikipedia.orglibretexts.org This is a key reaction pathway for compounds with electron-deficient aromatic rings. wikipedia.org In this compound, the carbon atoms ortho and para to the nitro groups are particularly electron-poor and thus susceptible to attack by nucleophiles.

The mechanism of S NAr involves a two-step addition-elimination process. nih.govyoutube.com A nucleophile attacks the aromatic ring at a carbon atom bearing a suitable leaving group (in this case, potentially one of the nitro groups, though less common, or other substituents if present), forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The negative charge of this intermediate is delocalized by the electron-withdrawing nitro groups. youtube.com Subsequently, the leaving group departs, restoring the aromaticity of the ring. The rate of these reactions is influenced by the nature of the nucleophile, the leaving group, and the solvent.

| Reaction Type | Key Features | Potential Outcome for this compound |

| Nucleophilic Aromatic Substitution (S NAr) | Requires electron-withdrawing groups (like -NO2) on the aromatic ring. wikipedia.org | The dinitroaromatic ring is highly activated for S NAr, allowing for the potential substitution of groups on the ring by strong nucleophiles. |

The nitro groups are readily reducible to various other nitrogen-containing functional groups, most commonly amino groups. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of reducing agents. wikipedia.orgjsynthchem.com

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel in the presence of hydrogen gas. wikipedia.org

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are effective. scispace.com

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst. scispace.com

Other Reducing Agents: Sodium dithionite (B78146) or sodium sulfide (B99878) can also be employed for this reduction. wikipedia.org

The reduction of the dinitro groups in this compound would yield the corresponding diamino derivative, N-(4-bromophenyl)-3,5-diaminobenzamide. The conditions of the reduction can sometimes be controlled to selectively reduce one nitro group or to form intermediate products like nitroso or hydroxylamino derivatives. wikipedia.org

| Reducing Agent | Typical Conditions | Product |

| H2, Pd/C | Methanol or Ethanol, Room Temperature | N-(4-bromophenyl)-3,5-diaminobenzamide |

| Fe, HCl | Reflux | N-(4-bromophenyl)-3,5-diaminobenzamide |

| SnCl2, HCl | Room Temperature | N-(4-bromophenyl)-3,5-diaminobenzamide |

| Na2S2O4 | Aqueous solution | N-(4-bromophenyl)-3,5-diaminobenzamide |

Reactivity of the Bromophenyl Moiety

The bromine atom attached to the second phenyl ring also offers a site for chemical modification.

The bromine atom on the 4-bromophenyl group can participate in various reactions. While the bromine atom is an ortho, para-directing deactivator for electrophilic aromatic substitution, its presence allows for nucleophilic aromatic substitution under forcing conditions or, more commonly, participation in metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Heck, or Buchwald-Hartwig couplings could be employed to form new carbon-carbon or carbon-nitrogen bonds at the position of the bromine atom. These reactions typically utilize a palladium catalyst to facilitate the coupling of the aryl bromide with a suitable partner, such as a boronic acid, an alkene, or an amine.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira for derivatives)

While specific studies detailing the participation of this compound in cross-coupling reactions are not extensively documented in publicly available literature, its structure contains a classic aryl bromide moiety, making it a suitable substrate for a variety of palladium-catalyzed transformations. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. The general reactivity order for aryl halides in these reactions is I > OTf > Br >> Cl. organic-chemistry.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming a new carbon-carbon single bond by coupling an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. organic-chemistry.orgresearchgate.net this compound is an expectedly competent substrate for this reaction, where the carbon-bromine bond would undergo oxidative addition to a Pd(0) catalyst. The reaction would couple the 4-(3,5-dinitrobenzamido)phenyl unit with various aryl, heteroaryl, or vinyl boronic acids or esters. The strongly electron-withdrawing nature of the 3,5-dinitrobenzamide (B1662146) group can influence the reaction rate, but similar couplings on bromophenyl substrates with electron-withdrawing groups are well-established. mdpi.com

A representative Suzuki-Miyaura coupling reaction is shown below:

Illustrative Reaction Conditions for Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | N-([1,1'-biphenyl]-4-yl)-3,5-dinitrobenzamide |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | N-(4'-methoxy-[1,1'-biphenyl]-4-yl)-3,5-dinitrobenzamide |

| This compound | Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | N-(4-(pyridin-3-yl)phenyl)-3,5-dinitrobenzamide |

Heck Reaction

The Heck (or Mizoroki-Heck) reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The 4-bromophenyl group of this compound can serve as the aryl halide component. It would react with various alkenes, such as styrenes or acrylates, to yield derivatives where the bromine is replaced by a vinyl group. The reaction typically favors the formation of the trans-isomer. organic-chemistry.org The presence of electron-withdrawing substituents on the aryl halide can facilitate the reaction. wikipedia.org

A representative Heck reaction is shown below:

Illustrative Reaction Conditions for Heck Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | N-(4-styrylphenyl)-3,5-dinitrobenzamide |

| This compound | n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | (E)-butyl 3-(4-(3,5-dinitrobenzamido)phenyl)acrylate |

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between an sp²-hybridized carbon of an aryl or vinyl halide and an sp-hybridized carbon of a terminal alkyne. libretexts.orgwikipedia.org The reaction is typically co-catalyzed by palladium and copper(I) complexes in the presence of an amine base. organic-chemistry.org this compound would be a suitable aryl bromide for this transformation, leading to the synthesis of various arylalkyne derivatives. Copper-free protocols have also been developed, which can be advantageous in certain synthetic applications. ucsb.edu

A representative Sonogashira coupling reaction is shown below:

Illustrative Reaction Conditions for Sonogashira Coupling

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | N-(4-(phenylethynyl)phenyl)-3,5-dinitrobenzamide |

| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | N-(4-((trimethylsilyl)ethynyl)phenyl)-3,5-dinitrobenzamide |

Nucleophilic Aromatic Substitution involving Bromine

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. The most common mechanism is the addition-elimination (SNAr) pathway. libretexts.org This mechanism requires the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orglibretexts.org

In the case of this compound, the bromine atom is the leaving group. However, the powerful electron-withdrawing nitro groups are located on a separate phenyl ring. They are connected to the bromine-bearing ring via an amide linkage. This arrangement does not provide the direct ortho or para resonance stabilization required to activate the C-Br bond toward a classical SNAr reaction. The electronic influence of the 3,5-dinitrobenzamido group is transmitted across the amide bond, but it is insufficient to activate the distal bromine for facile substitution under standard SNAr conditions. Therefore, this compound is expected to be unreactive toward nucleophilic aromatic substitution involving the bromine atom under mild conditions that are effective for substrates like 1-chloro-2,4-dinitrobenzene. libretexts.org

Displacement of the bromine atom would likely require harsh reaction conditions, such as high temperatures and very strong nucleophiles or bases. Under such forcing conditions, other reaction pathways, such as those involving a benzyne (B1209423) intermediate (elimination-addition mechanism), could potentially occur, but this is speculative in the absence of specific experimental studies on this compound.

Exploration of N 4 Bromophenyl 3,5 Dinitrobenzamide Derivatives and Analogues

Systematic Structural Modifications and Their Synthetic Accessibility

The synthesis of N-substituted benzamides, including the parent compound N-(4-bromophenyl)-3,5-dinitrobenzamide, is generally accessible. The most common route involves the reaction of a substituted aniline (B41778) with a benzoyl chloride derivative. nih.gov Specifically, this compound is prepared by reacting 4-bromoaniline (B143363) with 3,5-dinitrobenzoyl chloride, often in a solvent like dichloromethane (B109758) with a base such as triethylamine (B128534) to scavenge the HCl byproduct. nih.gov This modular synthetic approach allows for extensive variation.

Modifications to the N-phenyl ring are readily achieved by utilizing differently substituted anilines in the standard amidation reaction. The introduction of substituents with varying electronic and steric properties—such as methoxy (B1213986) (-OCH₃), chloro (-Cl), and nitro (-NO₂) groups—has been investigated to probe their influence on the resulting molecular structure and crystal packing. nih.govresearchgate.net

The synthesis of these derivatives follows the general procedure of reacting the corresponding substituted aniline (e.g., 4-methoxyaniline, 4-chloroaniline, or 4-nitroaniline) with 3,5-dinitrobenzoyl chloride. nanobioletters.comnih.gov The nature and position of these substituents significantly influence intermolecular interactions, which in turn dictate the crystal lattice. For instance, studies on analogous N-phenyl sulfonamides show that changing a substituent from a nitro group to a methoxy group, or altering its position on the ring, can result in different crystal systems (triclinic vs. monoclinic) and varied hydrogen-bonding networks. nih.govresearchgate.net While an N-(4-nitrophenyl) derivative may exhibit strong N-H···O and C-H···O hydrogen bonds, an N-(2-ethylphenyl) analogue might incorporate water molecules into its crystal structure, forming O-H···O bonds. nih.gov

Table 1: Synthetic Accessibility of N-Phenyl Ring Derivatives This table is interactive. You can sort and filter the data.

| Substituent on N-Phenyl Ring | Example Precursor (Amine) | Resulting Derivative Class | Key Synthetic Reaction |

|---|---|---|---|

| Methoxy (-OCH₃) | 4-Methoxyaniline | N-(4-methoxyphenyl)-3,5-dinitrobenzamide | Amidation |

| Chloro (-Cl) | 4-Chloroaniline | N-(4-chlorophenyl)-3,5-dinitrobenzamide | Amidation |

| Nitro (-NO₂) | 4-Nitroaniline | N-(4-nitrophenyl)-3,5-dinitrobenzamide | Amidation |

Alterations to the 3,5-dinitrobenzoyl moiety offer another avenue for structural diversification. The key precursor for these modifications is the corresponding substituted benzoic acid, which is first converted to its more reactive acid chloride form, typically using thionyl chloride (SOCl₂). nih.govnih.gov

By starting with benzoic acids with different nitration patterns (e.g., 2,4-dinitrobenzoic acid) or alternative electron-withdrawing groups (e.g., 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid), a wide range of analogues can be synthesized. researchgate.net The reaction of these custom benzoyl chlorides with 4-bromoaniline yields benzamides with modified acyl portions. For example, the reaction of 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride with an amine produces the corresponding N-substituted benzamide (B126). researchgate.net An even more substantial modification involves replacing the entire dinitrobenzoyl group with a different acyl group, such as a furan-2-carbonyl chloride, to create compounds like N-(4-bromophenyl)furan-2-carboxamide. nih.gov A unique analogue, 3,5-dinitro-N-(3,5-dinitrobenzoyl)benzamide, has also been synthesized, demonstrating the possibility of creating complex, highly nitrated structures. crossref.org

Comparative Structural and Electronic Properties of Analogues

The structural and electronic properties of this compound and its analogues have been characterized primarily through single-crystal X-ray crystallography. The parent molecule, C₁₃H₈BrN₃O₅, crystallizes in the monoclinic P2₁/n space group. nih.gov Its structure is nearly planar, with a very small dihedral angle of 5.9(1)° between the two aromatic rings. The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds that link molecules into one-dimensional chains, as well as by π–π stacking interactions. nih.gov

When substituents are introduced on the N-phenyl ring, these structural parameters can change significantly. For example, in related N-phenyl sulfonamides, adding a para-nitro group or a para-methoxy group leads to different crystal systems and intermolecular hydrogen bonding patterns. nih.gov The electronic nature of the substituents plays a critical role. Electron-withdrawing groups, like the two nitro groups on the benzoyl moiety and the bromo group on the N-phenyl ring, decrease electron density in the aromatic systems and influence the polarity of the N-H and C=O bonds in the amide linker. This polarity is crucial for the formation of the hydrogen bonds that govern the crystal packing. The introduction of an electron-donating group like methoxy would be expected to counteract this effect to some degree on the N-phenyl ring.

Table 2: Comparative Crystallographic Data of N-Substituted Benzamide Analogues This table is interactive. You can sort and filter the data.

| Compound | Crystal System | Space Group | Dihedral Angle (Rings) | Key Intermolecular Interactions |

|---|---|---|---|---|

| This compound nih.gov | Monoclinic | P2₁/n | 5.9(1)° | N—H⋯O hydrogen bonds, π–π stacking |

| N-phenyl-2-phthalimidoethanesulfonamide nih.gov | Triclinic | P-1 | - | N—H⋯O, C—H⋯O hydrogen bonds |

| N-(4-nitrophenyl)-2-phthalimidoethanesulfonamide nih.gov | Triclinic | P-1 | - | N—H⋯O, C—H⋯O hydrogen bonds |

| N-(4-methoxyphenyl)-2-phthalimidoethanesulfonamide nih.gov | Monoclinic | P2₁/c | - | N—H⋯O, C—H⋯O hydrogen bonds |

Structure-Property Relationships within the N-substituted Benzamide Class (excluding biological activity, clinical)

The systematic study of these derivatives allows for the establishment of clear structure-property relationships, linking specific structural modifications to changes in physicochemical properties.

Substituent Position and Type: The position and electronic nature of substituents on the N-phenyl ring directly control the solid-state architecture. As observed in analogous systems, a para-substituent like -NO₂ or -OCH₃ can favor different packing arrangements and hydrogen-bonding motifs compared to an ortho-substituent, which may introduce steric hindrance that forces a larger dihedral angle between the rings. nih.govresearchgate.net For instance, small substituents at the para position often result in triclinic or monoclinic crystal systems dominated by N-H···O and C-H···O interactions. nih.gov

Role of Nitro Groups: The powerful electron-withdrawing nitro groups on the benzoyl moiety are fundamental to the molecule's electronic properties. They polarize the entire acyl portion, enhancing the hydrogen bond donor capacity of the amide N-H and the acceptor capacity of the carbonyl oxygen. This strong polarization facilitates the formation of robust, ordered networks in the crystalline state. nih.gov Modifying the number or position of these groups would directly modulate the strength and geometry of these crucial intermolecular interactions.

Conformational Rigidity: Introducing conformationally constrained elements, such as cyclic amines, fundamentally alters the molecule's shape. nih.govnih.gov This rigidity reduces the entropic penalty of adopting a specific conformation upon crystallization and can lead to different and potentially more predictable packing motifs compared to their more flexible acyclic counterparts.

Potential Research Applications in Materials Science and Fundamental Chemical Biology

Explorations in Supramolecular Materials Design

The non-covalent interactions dictated by the structure of N-(4-bromophenyl)-3,5-dinitrobenzamide are central to its potential application in supramolecular chemistry and materials science. The precise control over these interactions allows for the rational design of crystalline solids with specific, tailored properties.

The crystal structure of this compound is a clear illustration of how hydrogen bonding and π-π stacking interactions govern its solid-state assembly. nih.govnih.gov The molecule itself is nearly planar, with a slight twist indicated by the dihedral angle of 5.9(1)° between its two benzene (B151609) rings. nih.govnih.gov This planarity facilitates efficient packing and intermolecular interactions.

The primary organizing force in the crystal lattice is a network of N—H⋯O hydrogen bonds. nih.gov These interactions link adjacent molecules to form one-dimensional chains that propagate along the rsc.org crystal direction. nih.gov The amide proton (N—H) acts as the hydrogen bond donor, while an oxygen atom from a nitro group of a neighboring molecule serves as the acceptor. nih.gov

Crystal and Interaction Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₈BrN₃O₅ | nih.gov |

| Molecular Weight | 366.13 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Dihedral Angle (between rings) | 5.9(1)° | nih.govnih.gov |

| Hydrogen Bond Type | N—H⋯O | nih.gov |

| Supramolecular Motif | 1-D Chains | nih.gov |

The structural motifs present in this compound make it a promising candidate for the formation of co-crystals. Co-crystallization is a technique used to design crystalline materials composed of two or more different molecules in the same lattice, offering a way to modify physicochemical properties. researchgate.net The amide group of this compound provides both a hydrogen bond donor (N-H) and acceptor (C=O), while the nitro groups provide strong hydrogen bond acceptors.

This functionality opens the possibility of forming specific, predictable hydrogen-bonding patterns with complementary molecules, known as co-formers. For instance, molecules containing carboxylic acid groups can form robust and well-defined cyclic hydrogen-bonding motifs, such as the R2²(8) graph set, with amide-containing compounds. nih.gov The 3,5-dinitrobenzoic acid moiety, a component of the title compound, is itself known to participate in such interactions, forming heterodimers with complementary structures. nih.gov By selecting co-formers with appropriate functional groups (e.g., carboxylic acids, pyridines, or other amides), it is conceivable to create novel multi-component crystalline materials where this compound is a key building block. researchgate.netnih.gov

Investigations into Non-linear Optical (NLO) Properties

Organic molecules with specific electronic characteristics have garnered significant attention for their potential applications in non-linear optics (NLO), which are crucial for technologies like optical data storage and signal processing. unar.ac.id The structure of this compound incorporates features that are hallmarks of promising NLO materials.

The NLO response of a molecule is related to its molecular hyperpolarizability (β), a measure of how the electron cloud is distorted by an intense electric field, such as that from a laser. High hyperpolarizability values are desirable for NLO applications. researchgate.net Compounds possessing both electron-donating groups (donors) and electron-withdrawing groups (acceptors) connected by a π-conjugated system often exhibit large β values. unar.ac.id

In this compound, the 4-bromophenyl group can be considered an electron-donating moiety, while the 3,5-dinitrobenzoyl portion is a strong electron acceptor due to the presence of two nitro groups. These two ends of the molecule are connected through an amide bridge, which can facilitate charge transfer. Computational studies on structurally related molecules, such as those containing nitro groups, have shown that this type of architecture can lead to significant NLO properties. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) could predict the magnitude of the molecular hyperpolarizability of this compound, providing a quantitative assessment of its potential as an NLO material candidate. researchgate.net

Fundamental Chemical Biology Research (Strictly In Vitro, Mechanistic Focus, AVOIDING Clinical/Dosage/Safety)

The chemical functionalities within this compound provide avenues for fundamental, mechanistically focused research in chemical biology, particularly in exploring molecular modes of action in vitro.

Derivatives of 3,5-dinitrobenzamide (B1662146) have been investigated for their potential biological activities, with studies pointing towards specific molecular mechanisms. evitachem.com One potential area of investigation for this compound is as a scaffold for antifungal agents. In vitro studies on related 3,5-dinitrobenzoate (B1224709) esters have suggested that their mechanism of action involves interference with the fungal cell membrane. evitachem.com Further mechanistic studies could explore if this compound or its analogues interact with and disrupt lipid bilayers or interfere with key enzymes in the ergosterol (B1671047) biosynthesis pathway, a common target for antifungal compounds. evitachem.com

Additionally, the presence of nitroaromatic groups suggests another potential mechanism for in vitro investigation: bioreductive activation. Nitroaromatic compounds can be enzymatically reduced under hypoxic (low oxygen) conditions to form highly reactive cytotoxic species, such as hydroxylamines and amines. This principle is the basis for hypoxia-selective cytotoxins. Research could be designed to investigate whether this compound can be selectively reduced by cellular reductases in an oxygen-deficient environment in vitro. Such studies would focus on identifying the reduced metabolites and elucidating their mechanism of action at a molecular level, for example, by examining their ability to crosslink DNA or other macromolecules within a controlled, cell-free system.

Exploration of Molecular Interactions with Biomolecules

The structural features of this compound, particularly the dinitrophenyl ring and the substituted amide group, suggest its potential to engage in specific interactions with biological macromolecules. Research on structurally related 3,5-dinitrobenzamide derivatives has provided a strong basis for predicting the nature of these interactions, primarily focusing on enzyme inhibition.

Enzyme Inhibition at a Molecular Level (in vitro)

A significant body of research points towards the enzyme decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1) as a primary molecular target for 3,5-dinitrobenzamide-based compounds. nih.govmdpi.comnih.gov DprE1 is a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis. nih.gov While direct experimental data for this compound is not available, studies on analogous compounds allow for a detailed, mechanistic inference of its potential inhibitory activity.

The proposed mechanism of inhibition by nitroaromatic compounds like dinitrobenzamides is often covalent. nih.govnih.gov This process is thought to be initiated by the bioreduction of one of the nitro groups on the benzamide (B126) ring, a reaction facilitated by the reduced flavin adenine (B156593) dinucleotide (FAD) cofactor within the DprE1 active site. nih.govresearchgate.net This reduction leads to the formation of a reactive nitroso intermediate. Subsequently, this electrophilic intermediate is susceptible to nucleophilic attack by a cysteine residue (specifically Cys387) present in the active site of DprE1, resulting in the formation of an irreversible covalent bond. nih.govnih.gov This covalent modification of the enzyme leads to its inactivation and the disruption of the biochemical pathway it governs.

Molecular docking studies performed on closely related N-substituted 3,5-dinitrobenzamides have provided further insights into the potential binding mode of this compound within the DprE1 active site. nih.govresearchgate.netresearchgate.net These in silico models suggest that the dinitrobenzamide core orients itself in proximity to both the FAD cofactor and the critical Cys387 residue. nih.gov The spatial arrangement is stabilized by a network of molecular interactions, which may include:

Hydrogen Bonding: The amide linkage and the nitro groups can act as hydrogen bond acceptors, while the amide proton can be a hydrogen bond donor. These interactions can occur with amino acid residues in the active site or with the FAD cofactor. researchgate.net

Hydrophobic Interactions: The phenyl rings of the compound can engage in hydrophobic interactions with nonpolar residues within the enzyme's binding pocket, contributing to the stability of the enzyme-inhibitor complex. researchgate.net

π-π Stacking: The aromatic rings of the compound may also participate in π-π stacking interactions with aromatic residues in the active site, further anchoring the molecule in a favorable orientation for reaction.

While DprE1 is a prominent putative target, the electrophilic nature of the activated nitro group suggests that this compound could potentially interact with other proteins containing reactive nucleophilic residues, a possibility that warrants further investigation through broad-spectrum in vitro screening.

Table 1: Inferred Molecular Interactions of this compound with DprE1 based on Analogous Compounds

| Interaction Type | Potential Interacting Moiety on Compound | Putative Interacting Component of DprE1 |

| Covalent Bonding | Nitro group (after reduction) | Cysteine residue (Cys387) |

| Hydrogen Bonding | Amide group, Nitro groups | Active site amino acid residues, FAD cofactor |

| Hydrophobic Interactions | Phenyl rings | Nonpolar amino acid residues |

| π-π Stacking | Phenyl rings | Aromatic amino acid residues |

Insights into Cellular Pathway Modulation (in vitro)

Based on the likely molecular interactions described above, this compound is hypothesized to modulate specific cellular pathways, particularly in prokaryotic systems. These insights are derived from mechanistic studies of related compounds and are presented here in a purely in vitro context, devoid of any therapeutic implications.

The primary cellular pathway that this compound is anticipated to modulate is the arabinogalactan (B145846) biosynthesis pathway in mycobacteria. nih.gov Arabinogalactan is an essential component of the mycobacterial cell wall, and its synthesis is a multi-step process. DprE1 catalyzes a critical epimerization step in this pathway, converting decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), which is the sole donor of arabinose for the synthesis of arabinogalactan and lipoarabinomannan. nih.gov

By inhibiting DprE1, this compound would mechanistically block the formation of DPA. researchgate.net This disruption would halt the synthesis of arabinogalactan, leading to a compromised cell wall structure. In vitro studies using bacterial cultures could potentially demonstrate this effect through the accumulation of the DPR substrate and a depletion of DPA and its downstream products.

The activity of 3,5-dinitrobenzamide derivatives has been shown to be dependent on the presence of both nitro groups. researchgate.net This suggests that the modulation of the cellular pathway is intrinsically linked to the deazaflavin-dependent nitroreductase activity within the cell, which is responsible for the activation of the compound. researchgate.net Therefore, the cellular context, specifically the presence of appropriate reductive enzymes, is a key determinant of the compound's ability to modulate the target pathway.

The potential for this compound to modulate other cellular pathways remains an open area for fundamental research. Its ability to undergo redox cycling could potentially lead to the generation of reactive oxygen species in vitro, which could, in turn, interact with and modulate the function of various redox-sensitive proteins and pathways. However, such possibilities are speculative and would require dedicated mechanistic investigation.

Table 2: Antitubercular Activity of Representative N-Substituted-3,5-dinitrobenzamides against Mycobacterium tuberculosis H37Rv (in vitro)

| Compound | Substituent on Amide Nitrogen | MIC (µg/mL) | Reference |

| N-(4-methoxybenzyl)-3,5-dinitrobenzamide | 4-methoxybenzyl | 0.016 | researchgate.net |

| N-octyl-3,5-dinitrobenzamide | n-octyl | ~0.05 (converted from µM) | preprints.org |